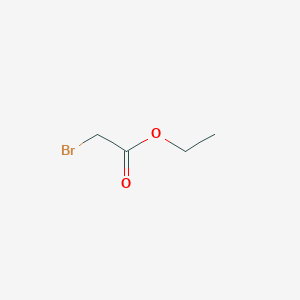

Ethyl bromoacetate

Descripción general

Descripción

Ethyl bromoacetate (CAS: 105-36-2; molecular formula: C₄H₇BrO₂) is a halogenated ester widely used in organic synthesis as an alkylating agent. It is a colorless to pale yellow liquid with a pungent odor, boiling at 158–160°C, and is highly flammable and toxic . Its synthesis typically involves the esterification of bromoacetic acid with ethanol, often catalyzed by acidic conditions or via bromoacetyl bromide intermediates . This compound’s reactivity stems from the electrophilic α-carbon adjacent to the electron-withdrawing ester and bromine groups, making it a versatile reagent for nucleophilic substitutions, cyclizations, and heterocycle formations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl bromoacetate is commonly synthesized through the esterification of bromoacetic acid. The process involves the following steps :

Bromoacetic Acid Preparation: Bromoacetic acid is prepared by the bromination of acetic acid. A mixture of glacial acetic acid, acetic anhydride, and pyridine is heated to boiling, and bromine is added gradually. The reaction proceeds until the liquid becomes colorless, indicating the formation of bromoacetic acid.

Esterification: The crude bromoacetic acid is then esterified with ethanol in the presence of benzene and a small amount of concentrated sulfuric acid. The mixture is refluxed on a boiling water bath, and the water formed in the reaction is separated and measured. The end of the reaction is indicated when no more water separates from the benzene.

Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of chloroacetic acid with an alkali metal or ammonium bromide in the presence of concentrated sulfuric acid. The reaction mixture is heated while removing water, and the bromination is completed through azeotropic distillation or distillation under reduced pressure .

Análisis De Reacciones Químicas

Reformatsky Reaction

Ethyl bromoacetate reacts with zinc to form a zinc enolate, which condenses with carbonyl compounds to yield β-hydroxy esters.

Key Example:

Reaction with N-tert-Butanesulfinyl Imines :

Conditions :

Applications :

Wittig Reaction

This compound forms a phosphonium salt with triphenylphosphine (PPh₃), which reacts with aldehydes to produce α,β-unsaturated esters.

Reaction Mechanism:

-

Phosphonium Salt Formation :

-

Ylide Generation :

-

Alkene Formation :

Example :

Conditions :

-

Solvent : Water or THF

-

Base : NaHCO₃

-

Temperature : Reflux

Blaise Reaction

This compound participates in the Blaise reaction with nitriles to form β-keto esters or enaminonitriles.

Reaction with α-Cyano Ketones :

Key Findings :

-

Regioselectivity : Blaise reaction dominates over Reformatsky due to zinc-induced nitrile activation .

-

Products :

Alkylation Reactions

This compound alkylates nucleophiles (e.g., amines, thiols) under mild conditions.

Example:

Reaction with Sulfhydryl Groups :

Applications :

Comparison of Key Reactions

Aplicaciones Científicas De Investigación

Ethyl bromoacetate has a wide range of applications in scientific research, including :

Chemistry: It is used as an alkylating agent in organic synthesis, particularly in the Reformatsky reaction to prepare β-hydroxy-esters.

Biology: It is used in the synthesis of artificial diethylstilbestrol antigen and other biologically active compounds.

Medicine: It is involved in the preparation of steroidal thiazolidinone derivatives, which have potential medicinal applications.

Industry: It is used in the preparation of reversibly photoresponsive coumarin-stabilized polymeric nanoparticles, which act as detectable drug carriers.

Mecanismo De Acción

Ethyl bromoacetate exerts its effects primarily through its role as an alkylating agent. It reacts with nucleophiles, such as amines and thiols, to form covalent bonds. This alkylation process can modify the structure and function of biological molecules, leading to various biological effects . In the Reformatsky reaction, it forms a zinc enolate, which then condenses with carbonyl compounds to form β-hydroxy-esters .

Comparación Con Compuestos Similares

Ethyl bromoacetate belongs to the α-halogenated ester family, which includes ethyl chloroacetate (ECAC), ethyl iodoacetate (EIAC), and ethyl fluoroacetate (EFAC). Below is a detailed comparison of their properties, reactivity, and applications:

Physical and Chemical Properties

| Property | This compound (EBAC) | Ethyl Chloroacetate (ECAC) | Ethyl Iodoacetate (EIAC) | Ethyl Fluoroacetate (EFAC) |

|---|---|---|---|---|

| CAS Number | 105-36-2 | 105-39-5 | 623-48-3 | 459-72-3 |

| Molecular Weight | 167.00 g/mol | 122.55 g/mol | 214.00 g/mol | 106.10 g/mol |

| Boiling Point | 158–160°C | 143–145°C | 179–181°C | 117–118°C |

| Reactivity | Moderate | Low | High | Very Low |

| Primary Use | Heterocycle synthesis | Esterifications | Rapid alkylations | Biochemical inhibition |

Stability and Handling

- This compound is moisture-sensitive and requires storage in anhydrous conditions. Its C–Br bond is weaker than C–Cl, making it more reactive but less stable than ECAC .

- Ethyl iodoacetate degrades rapidly under light or heat, limiting its shelf life.

Regulatory and Environmental Impact

Actividad Biológica

Ethyl bromoacetate (EBA), a compound with the chemical formula CHBrO, is recognized for its diverse biological activities and applications in organic synthesis. This article explores the biological effects of EBA, focusing on its pharmacological potential, toxicological profile, and underlying mechanisms.

This compound is primarily utilized as an alkylating agent and a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure features a bromo group that imparts significant reactivity, making it valuable in nucleophilic substitution reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives synthesized from EBA. For instance, hybrid molecules incorporating EBA were screened for their antimicrobial efficacy, showing moderate to good activity against various microorganisms. Compounds derived from EBA exhibited significant inhibition against pathogens, indicating its potential as a lead compound in antimicrobial drug development .

Toxicological Effects

EBA has been associated with several toxicological effects. Acute exposure can lead to skin irritation, respiratory issues, and severe eye damage. In chronic exposure scenarios, studies suggest potential carcinogenicity. However, animal studies have shown mixed results regarding its tumorigenic potential; for example, EBA did not induce lung tumors in Strain A mice under specific experimental conditions .

Table 1: Summary of Toxicological Studies on this compound

| Study Type | Findings |

|---|---|

| Acute Toxicity | Skin irritation, respiratory distress, eye burns |

| Chronic Toxicity | Mixed results; no significant increase in lung tumors in some studies |

| Carcinogenicity Assessment | Non-significant tumor incidence in specific mouse models |

| Mutagenicity | Negative in Ames test; weakly positive in mouse lymphoma assay |

The biological activity of EBA is largely attributed to its ability to alkylate nucleophilic sites on biomolecules. This reactivity can interfere with cellular processes, including DNA replication and protein function. The compound has demonstrated inhibitory effects on olfactory responses in amphibians, suggesting a mechanism involving protein modification through alkylation .

Case Studies

- Antimicrobial Activity : In a study involving pyridine-3-carbohydrazides synthesized from EBA, the resulting compounds showed good antimicrobial activity against various strains of bacteria and fungi. This underscores the potential of EBA derivatives in developing new antimicrobial agents .

- Toxicological Evaluation : A long-term study evaluated the carcinogenic potential of EBA through repeated administration in mice. The results indicated no significant increase in tumor formation compared to control groups, although local sarcomas were observed at injection sites under certain conditions .

Q & A

Basic Research Questions

Q. What is a standard laboratory procedure for synthesizing ethyl bromoacetate, and what critical steps ensure high yield?

this compound is commonly synthesized via esterification of bromoacetic acid with ethanol. A detailed method involves refluxing bromoacetic acid with ethanol in the presence of catalytic sulfuric acid, followed by distillation under reduced pressure to isolate the product . Key steps include:

- Purification : Neutralization of residual acids using sodium bicarbonate and drying with sodium sulfate .

- Yield Optimization : Controlling reaction temperature (70–90°C) and using anhydrous conditions to minimize hydrolysis .

- Safety : Employing a reflux condenser and fume hood due to toxic bromine vapors .

Q. What safety protocols are critical when handling this compound?

this compound is highly toxic and corrosive. Essential protocols include:

- PPE : Wear non-vented goggles, nitrile gloves, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause pulmonary edema .

- Storage : Store in airtight containers away from oxidizers (e.g., peroxides) and strong acids/bases to prevent violent reactions .

Q. How is the purity of this compound validated post-synthesis?

Purity is assessed via:

- Gas Chromatography (GC) : A standard method to confirm >98% purity .

- Spectroscopic Analysis : NMR (¹H and ¹³C) to verify molecular structure (e.g., ester carbonyl peak at ~170 ppm) .

- Physical Properties : Density (1.506 g/cm³) and refractive index (1.450–1.452) cross-checked against literature values .

Advanced Research Questions

Q. How do different catalysts (e.g., pyridine vs. ZnCl₂) influence this compound synthesis efficiency?

- Pyridine : Acts as a proton scavenger in acetic acid bromination, minimizing side reactions like di-ester formation. Yields ~85% under anhydrous conditions .

- Zinc Chloride : Used in solvent-free systems (e.g., dichloromethane) to accelerate esterification, but may require post-reaction neutralization to remove residual metal ions .

- Trade-offs : Pyridine offers higher selectivity, while ZnCl₂ reduces reaction time but complicates purification .

Q. What side reactions occur during alkylation with this compound, and how are they mitigated?

Common issues include:

- Over-alkylation : Observed in calixarene derivatization, leading to 1,3-diester byproducts. Controlled via stoichiometric limiting of this compound .

- Hydrolysis : Moisture exposure degrades the ester to bromoacetic acid. Anhydrous solvents (e.g., THF) and molecular sieves are recommended .

- Complex Mixtures : In Reformatsky reactions, zinc enolate intermediates may polymerize. Slow reagent addition and low temperatures (−20°C) improve selectivity .

Q. How can isotopic labeling (e.g., ¹³C) of this compound elucidate reaction mechanisms?

- Tracer Studies : ¹³C-labeled this compound (e.g., [1,2-¹³C₂]) tracks carbon migration in coupling reactions via ¹³C NMR .

- Kinetic Isotope Effects (KIE) : Comparing reaction rates of labeled vs. unlabeled compounds identifies rate-determining steps in nucleophilic substitutions .

Q. What analytical strategies resolve contradictions in reported reaction yields for this compound-mediated syntheses?

Systematic approaches include:

- Variable Screening : Testing solvent polarity (e.g., benzene vs. DMF), temperature, and catalyst loading to identify optimal conditions .

- Byproduct Analysis : LC-MS or GC-MS to detect impurities (e.g., dibromo derivatives) that reduce apparent yields .

- Reproducibility Checks : Replicating literature methods with strict control of humidity and reagent purity .

Q. How is this compound utilized in multi-step syntheses (e.g., drug intermediates)?

Example: Synthesis of carphedon involves:

Propiedades

IUPAC Name |

ethyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJJJMRNHATNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Record name | ETHYL BROMOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020587 | |

| Record name | Ethyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl bromoacetate appears as a clear, colorless liquid. A lachrymator. Toxic by ingestion, inhalation and skin absorption; a strong irritant of the skin. Insoluble in water and soluble in alcohol, benzene, and ether., Colorless liquid with an unpleasant odor; [MSDSonline] | |

| Record name | ETHYL BROMOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

168.5 °C | |

| Record name | ETHYL 2-BROMOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

48 °C, 118 °F (48 °C) (CLOSED CUP) | |

| Record name | Ethyl bromoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL 2-BROMOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, soluble in acetone, miscible in ethanol and ethyl ether., Sol in benzene and alcohol, Miscible in oxygenated and aromatic solvents | |

| Record name | ETHYL 2-BROMOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5032 @ 20 °C/20 °C | |

| Record name | ETHYL 2-BROMOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.8 (Air= 1) | |

| Record name | ETHYL 2-BROMOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.37 [mmHg] | |

| Record name | Ethyl bromoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear colorless liquid | |

CAS No. |

105-36-2, 61898-49-5 | |

| Record name | ETHYL BROMOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl bromoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-bromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl bromoacetate-(13)C(2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BROMOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D20KFB313W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL 2-BROMOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.